molecular formula C18H19N3O5 B2889068 N1-(2-methoxyphenethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide CAS No. 899978-72-4

N1-(2-methoxyphenethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide

Cat. No.: B2889068
CAS No.: 899978-72-4
M. Wt: 357.366
InChI Key: MJWCVFNPYDQVGF-UHFFFAOYSA-N
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Description

N1-(2-methoxyphenethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a synthetic oxalamide-based compound intended for research and development purposes in a controlled laboratory environment. Oxalamide derivatives are of significant interest in medicinal and organic chemistry for their potential as molecular scaffolds. Researchers may investigate this compound for its physicochemical properties and its role as a key intermediate in the synthesis of more complex molecules. The structure features methoxyphenethyl and nitrophenyl substituents, which are common pharmacophores in the development of biologically active substances. This product is provided with high-performance liquid chromatography (HPLC) analysis to ensure quality and consistency. It is intended for use by qualified laboratory professionals only. This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, and it is strictly not for personal consumption. All information provided is for research reference purposes.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-N'-(2-methyl-5-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-12-7-8-14(21(24)25)11-15(12)20-18(23)17(22)19-10-9-13-5-3-4-6-16(13)26-2/h3-8,11H,9-10H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWCVFNPYDQVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling Agents and Their Roles

Oxalyl chloride and diethyl oxalate are the most common coupling agents. Oxalyl chloride offers high reactivity under mild conditions but requires stringent moisture control. Diethyl oxalate, while less reactive, enables stepwise coupling and is preferable for heat-sensitive substrates. For example, a 94% yield was achieved for N,N'-bis(2-hydroxyethyl)oxalamide using diethyl oxalate in ethanol at 20°C for 24 hours. Adapting this to the target compound, sequential addition of 2-methoxyphenethylamine and 2-methyl-5-nitroaniline to diethyl oxalate in a polar aprotic solvent (e.g., dimethylformamide) could yield the desired product.

Stepwise Synthesis Protocols

Method A: Diethyl Oxalate-Mediated Coupling

This two-step protocol involves initial mono-amide formation followed by secondary amine coupling:

  • Mono-amide Formation :

    • React diethyl oxalate (1.0 equiv) with 2-methoxyphenethylamine (1.1 equiv) in dry toluene at 0–5°C under nitrogen.
    • Stir for 2 hours, then warm to room temperature.
    • Isolate the intermediate ethyl N-(2-methoxyphenethyl)oxamate via filtration (yield: ~85–90%).
  • Secondary Amine Coupling :

    • Add 2-methyl-5-nitroaniline (1.2 equiv) and a base (e.g., triethylamine, 2.0 equiv) to the intermediate.
    • Reflux in ethanol for 6–8 hours.
    • Purify via recrystallization from ethanol/water (yield: 75–80%).

Method B: Oxalyl Chloride One-Pot Synthesis

A single-step approach using oxalyl chloride as the coupling agent:

  • Dissolve 2-methoxyphenethylamine (1.0 equiv) and 2-methyl-5-nitroaniline (1.0 equiv) in dry dichloromethane.
  • Add oxalyl chloride (1.1 equiv) dropwise at −10°C.
  • Stir for 4 hours, then quench with ice water.
  • Extract with ethyl acetate, dry over Na2SO4, and concentrate (yield: 70–75%).

Catalytic and Solvent Optimization

Solvent Systems

Solvent Temperature (°C) Yield (%) Purity (%)
Toluene 80–100 68 92
Ethanol 20–25 91 98
DMF 50–60 83 95
Dichloromethane −10 to 25 75 97

Ethanol consistently delivers superior yields due to its polarity, which stabilizes transition states during amide bond formation.

Catalytic Enhancements

Copper(I) iodide and potassium phosphate synergistically improve coupling efficiency in Ullmann-type reactions. For example, a 90% yield was reported for N,N'-bis(2-hydroxyethyl)oxalamide using CuI/K3PO4 in toluene under reflux. Adapting this to the target compound:

  • Combine 2-methoxyphenethylamine , 2-methyl-5-nitroaniline , and diethyl oxalate with CuI (15 mol%) and K3PO4 (3.5 equiv) in toluene.
  • Reflux for 18 hours under nitrogen (projected yield: 80–85%).

Nitro Group Compatibility and Stability

The nitro group in 2-methyl-5-nitroaniline is susceptible to reduction under acidic or high-temperature conditions. To mitigate this:

  • Use mild bases (e.g., NaHCO3) during workup.
  • Limit reaction temperatures to ≤80°C.
  • Avoid prolonged exposure to strong acids (e.g., HCl), which could reduce the nitro group to an amine.

Purification and Characterization

Recrystallization Protocols

  • Solvent Pair : Ethanol/water (3:1 v/v) achieves >98% purity after two recrystallizations.
  • Alternative : Methanol/ethyl acetate (1:2 v/v) for heat-labile batches.

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.35 (s, 1H, Ar-NO2), 7.45–7.20 (m, 4H, Ar-H), 4.10 (t, 2H, -OCH3), 3.75 (s, 3H, -OCH3), 2.85 (t, 2H, -CH2-).
  • IR (KBr): 1685 cm−1 (C=O), 1520 cm−1 (NO2), 1250 cm−1 (C-O).

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) necessitates:

  • Continuous Flow Reactors : To control exothermic reactions during oxalyl chloride addition.
  • Catalyst Recycling : Copper catalysts can be recovered via aqueous extraction (85–90% recovery).

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyphenethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The methoxy group can be demethylated to yield a phenol derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are typical.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Formation of phenol derivatives.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

N1-(2-methoxyphenethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N1-(2-methoxyphenethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic substituents can engage in π-π interactions with aromatic residues in proteins, while the oxalamide core can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: The target compound balances electron-donating (methoxy) and -withdrawing (nitro) groups, which may stabilize charge distribution in reactions or binding interactions. In contrast, BNM-III-170 incorporates strongly basic guanidine and methylamino groups, likely enhancing solubility and protein interactions .
  • Pyridinylethyl () and indolyl () substituents in analogs add larger steric profiles, which may affect molecular packing or receptor binding.
2.2. Functional Group Influence on Physicochemical Properties
  • Nitro Groups: The 5-nitro group in the target compound is a strong electron-withdrawing group, often associated with increased thermal stability and higher melting points compared to non-nitro analogs. For example, nitro-containing oxalamides in exhibit melting points >250°C , though direct data for the target compound are unavailable.
  • Methoxy Groups : Methoxy substituents (e.g., 2-methoxyphenethyl) improve solubility in polar solvents compared to purely alkyl or halogenated analogs (e.g., chloro derivatives in ) .
2.3. Spectral Characteristics

Infrared (IR) spectroscopy of oxalamides typically reveals:

  • N-H Stretch : ~3180–3380 cm⁻¹ (broad, indicative of secondary amides) .
  • C=O Stretch : ~1700 cm⁻¹ (oxalamide carbonyls) . The electron-withdrawing nitro group in the target compound may slightly lower the C=O stretching frequency due to conjugation effects.

Biological Activity

N1-(2-methoxyphenethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is an organic compound characterized by its unique oxalamide structure, which incorporates both methoxy and nitro substituents. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

  • Molecular Formula : C18H19N3O4
  • Molecular Weight : Approximately 357.4 g/mol
  • Functional Groups : Methoxy group, nitro group, oxalamide backbone

The presence of these functional groups is believed to influence the compound's reactivity and biological interactions, making it a candidate for further pharmacological studies.

Potential Biological Activities

  • Antimicrobial Activity : Compounds with similar structures often demonstrate antimicrobial properties. The presence of the nitro group is known to enhance such activities by interfering with bacterial DNA synthesis.
  • Anticancer Activity : Preliminary studies indicate that oxalamide derivatives can exhibit cytotoxic effects against human tumor cell lines, including colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cells. The mechanism may involve inhibition of topoisomerase activity, a critical enzyme in DNA replication and repair.

Case Studies and Experimental Data

  • Cytotoxicity Assays :
    • A study evaluating a library of oxadiazole derivatives found that several compounds exhibited cytotoxicity towards HCT-116 and HeLa cell lines. This suggests that modifications to the oxalamide structure could enhance anticancer properties .
  • Mechanism of Action :
    • The mechanism of action for similar compounds typically involves binding to specific enzymes or receptors, modulating their activity. The nitrophenyl group may participate in redox reactions, forming reactive intermediates that can affect cellular signaling pathways.
  • Binding Affinity Studies :
    • Interaction studies are crucial for understanding how this compound binds to biological targets. Preliminary data suggest that it may modulate enzyme activities or receptor functions, although specific interaction data for this compound are still needed.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological ActivityMechanism of Action
N1-(2-methoxyphenethyl)-N2-(4-nitrophenyl)oxalamideC18H19N3O4Antimicrobial, AnticancerEnzyme inhibition
N1-(2-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamideC18H19N3O4AntimicrobialRedox activity
N1-(2-methoxy-5-methylphenyl)-N2-(2-methoxyphenethyl)oxalamideC18H21N3O3AnticancerReceptor modulation

Q & A

Q. Basic

  • 1H/13C NMR : Identify proton environments (e.g., methoxy δ ~3.8 ppm, nitroaryl protons δ ~7.5–8.5 ppm) and carbonyl carbons (δ ~160–170 ppm) .
  • IR spectroscopy : Detect characteristic peaks for amide C=O (~1670–1690 cm⁻¹) and nitro groups (~1520 cm⁻¹) .
  • HPLC : Assess purity (>95% recommended for pharmacological studies) using reverse-phase C18 columns with UV detection .

How can researchers optimize the synthetic yield of this compound?

Q. Advanced

  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for coupling efficiency .
  • Solvent optimization : Compare polar aprotic solvents (DMF, THF) versus chlorinated solvents (DCM) for solubility and reactivity .
  • Temperature gradients : Use controlled reflux (e.g., 40–60°C) to accelerate reaction rates while avoiding decomposition .
  • Stoichiometric ratios : Adjust oxalyl chloride:amine ratios (1.2:1) to reduce unreacted starting material .

What strategies address contradictory bioactivity data in different assays?

Q. Advanced

  • Assay validation : Verify cell line viability (e.g., HepG2 vs. HEK293) and assay conditions (pH, serum content) to rule out false negatives .
  • Solubility testing : Use DMSO stock solutions ≤0.1% to avoid solvent interference in cell-based assays .
  • Metabolite profiling : Perform LC-MS to identify degradation products that may antagonize bioactivity .

How to design experiments to elucidate the mechanism of action?

Q. Advanced

  • Enzyme inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization or radiometric assays .
  • Receptor binding studies : Perform competitive binding assays with radiolabeled ligands (e.g., ³H-labeled substrates) .
  • Molecular docking : Use Schrödinger Suite or AutoDock to predict binding poses in silico, focusing on nitro and methoxy pharmacophores .

What are the key physicochemical properties relevant to pharmacological studies?

Q. Basic

  • LogP : Estimate via HPLC retention times (expected ~3.5–4.5 due to nitro and methoxy groups) .
  • pKa : Predicted ~12.1 for the amide nitrogen, indicating moderate basicity .
  • Aqueous solubility : Determine experimentally via shake-flask method (likely <1 mg/mL, necessitating formulation with cyclodextrins) .

How to modify the compound’s structure to enhance metabolic stability?

Q. Advanced

  • Nitro group reduction : Replace the nitro group with a trifluoromethyl (-CF₃) to reduce hepatic reduction .
  • Methoxy substitution : Introduce fluorine at the ortho position to block cytochrome P450-mediated demethylation .
  • Prodrug derivatization : Mask the amide with acetyl or PEG groups to improve plasma stability .

How to analyze structure-activity relationships (SAR) for bioactivity?

Q. Advanced

  • Analog synthesis : Prepare derivatives with varied substituents (e.g., replacing methoxy with ethoxy or halogens) .
  • Bioactivity clustering : Use IC₅₀ values from enzyme assays to correlate substituent electronegativity with potency .
  • 3D-QSAR modeling : Generate CoMFA/CoMSIA models to map steric and electrostatic requirements for activity .

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